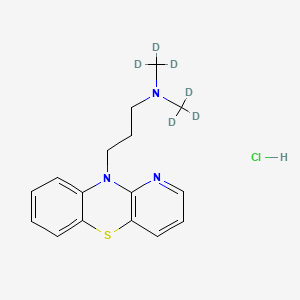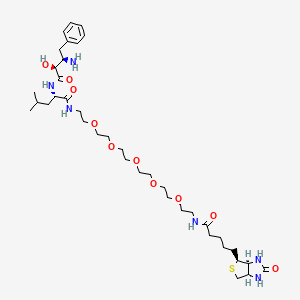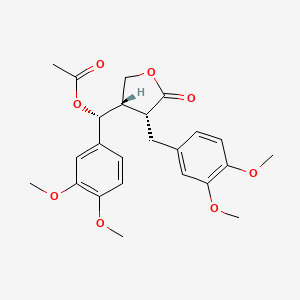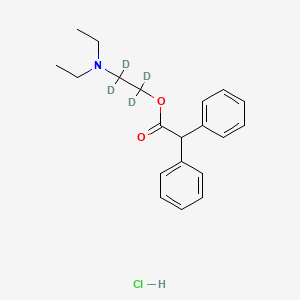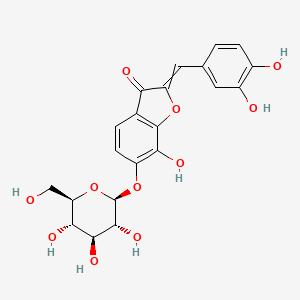
(Z)-2-(3,4-dihydroxybenzylidene)-7-hydroxy-6-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maritimein is a natural phenolic compound known for its golden pigment. It is isolated from the plant Chrysanthemum Cinchilla. Maritimein has garnered attention due to its potential antioxidant properties and various biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Maritimein can be synthesized through several chemical routes. One common method involves the extraction from Chrysanthemum Cinchilla using solvents like methanol or ethanol. The process typically includes:
Extraction: The plant material is dried and ground, followed by extraction with a suitable solvent.
Purification: The extract is then purified using techniques such as column chromatography to isolate Maritimein.
Industrial Production Methods: Industrial production of Maritimein involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) coupled with diode array detection and mass spectrometry is common to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Maritimein undergoes various chemical reactions, including:
Oxidation: Maritimein can be oxidized to form quinones.
Reduction: Reduction reactions can convert Maritimein to its corresponding alcohols.
Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced phenolic compounds.
Substitution Products: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
Maritimein has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phenolic reactions and antioxidant mechanisms.
Biology: Investigated for its potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and cardiovascular protective effects.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetics.
Mécanisme D'action
Maritimein exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits oxidative stress pathways. The molecular targets include reactive oxygen species and various enzymes involved in oxidative stress. Maritimein also modulates signaling pathways related to inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Maritimetin: Another phenolic compound with similar antioxidant properties.
Quercetin: A well-known flavonoid with strong antioxidant activity.
Kaempferol: A flavonoid with anti-inflammatory and antioxidant effects.
Uniqueness: Maritimein is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Its ability to modulate various biological pathways makes it a compound of interest in both research and industrial applications .
Propriétés
Formule moléculaire |
C21H20O11 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2/t14-,16-,18+,19-,21-/m1/s1 |
Clé InChI |
SYRURBPRFQUYQS-GHNMMOQISA-N |
SMILES isomérique |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[5-[[2-[4-(2,6-dioxopiperidin-3-yl)phenoxy]acetyl]amino]pentyl]acetamide](/img/structure/B12429959.png)
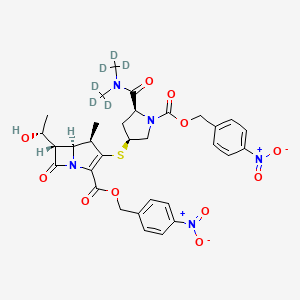

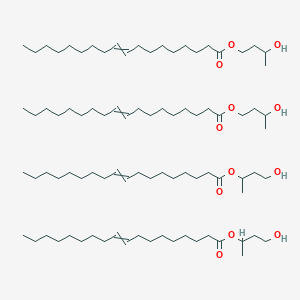
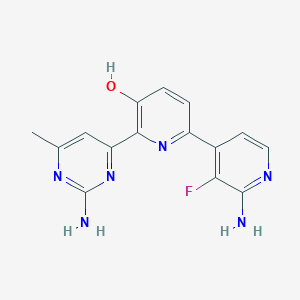
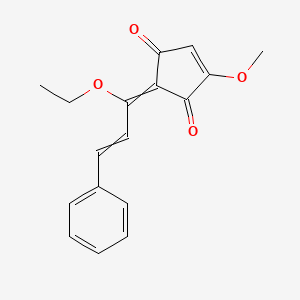
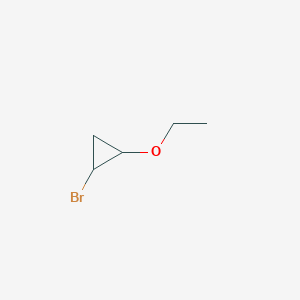
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
